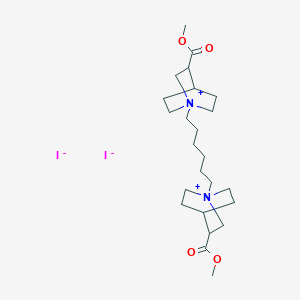
2-(3,5-diclorofenoxi)acetonitrilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3,5-Dichlorophenoxyacetonitrile often involves multistep chemical reactions, including nitration, esterification, amination, and dehydration processes. A notable example includes the synthesis of 3,5-dinitrobenzonitrile, which shares a similar halogenated phenyl group and the nitrile functionality, showcasing the complexity and efficiency of synthesizing such compounds through a series of well-orchestrated chemical reactions (Jia Si-yuan, 2009).
Molecular Structure Analysis
Molecular structure analysis of compounds like 3,5-Dichlorophenoxyacetonitrile involves detailed examination through spectroscopic techniques and X-ray crystallography. These analyses reveal the arrangement of atoms within the molecule and the geometric parameters defining its structure. For instance, studies on similar compounds have employed single-crystal X-ray diffraction to determine the precise molecular geometry, showcasing the importance of such techniques in understanding the structural characteristics of chemical compounds (Menna El Gaafary et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 3,5-Dichlorophenoxyacetonitrile and its analogs typically explore the reactivity of the nitrile group and the halogenated aromatic ring. These reactions can lead to a wide range of products, depending on the reactants and conditions employed. For example, the reaction of chloroacetonitrile with 5-chloro-2-mercaptobenzoxazole results in compounds with distinct chemical structures, highlighting the versatility of nitrile-containing compounds in chemical synthesis (Ö. Ergin et al., 1994).
Physical Properties Analysis
The physical properties of 3,5-Dichlorophenoxyacetonitrile, including melting point, boiling point, solubility, and density, are crucial for its handling and application in various processes. While specific data for 3,5-Dichlorophenoxyacetonitrile is not provided, analogous compounds exhibit well-documented physical properties that facilitate their practical use in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of 3,5-Dichlorophenoxyacetonitrile, such as acidity, basicity, reactivity towards other chemicals, and stability under different conditions, are essential for predicting its behavior in chemical reactions and applications. Studies on similar chlorophenyl and nitrile-containing compounds have demonstrated a range of reactivities, particularly in nucleophilic substitution reactions and in the formation of heterocyclic compounds, reflecting the chemical versatility of these groups (Yong-Goo Chang et al., 2003).
Aplicaciones Científicas De Investigación
Síntesis orgánica
“2-(3,5-diclorofenoxi)acetonitrilo” se usa comúnmente como un intermediario importante en la síntesis orgánica . Su uso generalizado ha llevado al desarrollo de nuevos métodos para la síntesis de una variedad de compuestos importantes .
Bloque de construcción en la síntesis orgánica
Las reacciones de conversión de “this compound” como bloque de construcción se han convertido en uno de los campos más atractivos en la síntesis orgánica .
Conversiones electroquímicas
En el campo de las conversiones electroquímicas que involucran “this compound”, debido a sus buenas características de conductividad y respeto al medio ambiente, se ha convertido en una herramienta poderosa y convincente para obtener compuestos nitrogenados o compuestos que contienen nitrilo .
Cianometilación
“this compound” se utiliza en la cianometilación, un tipo de reacción orgánica .
Síntesis de olefinas tetra sustituidas
Este compuesto juega un papel en la síntesis de olefinas tetra sustituidas .
Síntesis de compuestos heterocíclicos
“this compound” se utiliza en la síntesis de compuestos heterocíclicos .
Proceso de amidación
También se utiliza en el proceso de amidación, un tipo de reacción orgánica .
Desarrollo de un método sin catalizador
Hay investigaciones en curso para desarrollar un método eficiente y suave sin catalizador para activar el enlace Csp3-H de "this compound" .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-(3,5-dichlorophenoxy)acetonitrile are picornaviruses . Picornaviruses are a group of viruses that include many pathogens of humans and animals. They are responsible for a wide range of diseases, including polio, common cold, and hepatitis A .
Mode of Action
It appears to inhibit some early event in virus replication, after uncoating, which is required for synthesis of a majority of viral RNA .
Biochemical Pathways
It is known that the compound inhibits actinomycin d-resistant [3h]uridine uptake in cells infected with coxsackievirus a21 or rhinovirus 1-a . This suggests that the compound may interfere with the viral RNA synthesis process .
Result of Action
The result of the action of 2-(3,5-dichlorophenoxy)acetonitrile is the inhibition of viral replication in infected cells . This leads to a reduction in the number of new viruses produced, thereby limiting the spread of the infection .
Propiedades
IUPAC Name |
2-(3,5-dichlorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNROREDTZJCOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333725 | |
| Record name | 3,5-Dichlorophenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103140-12-1 | |
| Record name | 3,5-Dichlorophenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)








![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
